TAPI-0

科学研究应用

TAPI-0 在科学研究中具有广泛的应用,包括:

化学: 用作研究金属蛋白酶抑制和开发具有更高特异性和效力的新型抑制剂的工具。

生物学: 用于细胞培养研究,以研究金属蛋白酶在各种生物过程(如细胞迁移、侵袭和凋亡)中的作用。

医学: 探索作为涉及过量金属蛋白酶活性的疾病(如癌症、关节炎和心血管疾病)的潜在治疗剂。

作用机制

TAPI-0 通过结合到金属蛋白酶(如胶原酶、明胶酶和 ADAM17)的活性位点发挥作用。this compound 中的羟肟酸基团与这些酶活性位点中的锌离子配位,从而抑制其催化活性。 这阻止了酶切割其底物,导致活性金属蛋白酶及其下游效应的水平降低 .

生化分析

Biochemical Properties

TAPI-0 interacts with various enzymes and proteins, particularly those involved in the TNF-α processing pathway . It acts as an inhibitor for matrix metalloprotease (MMP) and TACE . The nature of these interactions involves the inhibition of these enzymes, thereby blocking the maturation of cytokines, soluble cytokine receptors, and other proteins that require the action of proteases .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by attenuating the processing of TNF-α . This can have a profound impact on cell signaling pathways, gene expression, and cellular metabolism. For instance, in human esophageal squamous cell carcinoma cells, higher doses of this compound inhibited cell viability, while a lower dose inhibited cell migration and invasion and enhanced the chemosensitivity of the cells to cisplatin .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, specifically enzymes like TACE and MMPs . By inhibiting these enzymes, this compound prevents the processing of TNF-α, leading to changes in gene expression and cellular signaling .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It is soluble in DMSO to 10 mM and in acetic acid to 10 mM . The product can be stored for up to 12 months under desiccating conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a study on mice with osteoarthritis, intra-articular administration of this compound ameliorated the progression of the disease .

Metabolic Pathways

This compound is involved in the TNF-α processing pathway . It interacts with enzymes such as TACE and MMPs, affecting the metabolic flux of these enzymes .

准备方法

合成路线和反应条件

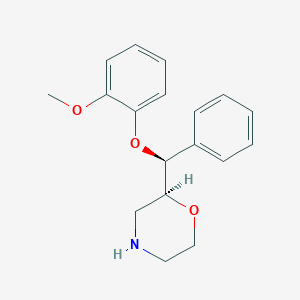

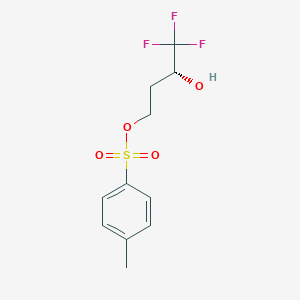

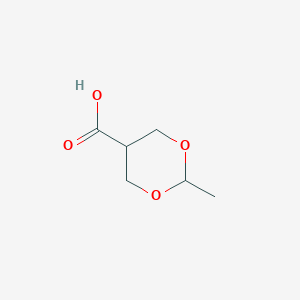

TAPI-0 的合成涉及多个步骤,从制备羟肟酸部分开始。关键步骤包括:

羟肟酸基团的形成: 这通常通过使羟胺衍生物与适当的酰氯或酯反应来实现。

肽偶联: 然后将羟肟酸中间体与包含萘丙氨酸和丙氨酸残基的肽序列偶联。此步骤通常在碱如 N,N-二异丙基乙胺 (DIPEA) 的存在下,使用偶联试剂如 N,N'-二环己基碳二酰亚胺 (DCC) 或 N-乙基-N'-(3-二甲氨基丙基)碳二酰亚胺 (EDC) 。

工业生产方法

This compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,以最大限度地提高产量和纯度,同时最大限度地降低生产成本。 这通常包括使用自动化合成设备和大规模纯化系统 .

化学反应分析

反应类型

TAPI-0 主要经历以下类型的反应:

金属蛋白酶抑制: this compound 通过结合到其活性位点并阻止底物进入,来抑制胶原酶、明胶酶和 ADAM17 等酶。

常用试剂和条件

抑制反应: 这些反应通常在生理条件下(pH 7.4,37°C)在靶酶存在的情况下进行。

形成的主要产物

抑制反应: 主要产物是酶-抑制剂复合物。

水解反应: 主要产物是相应的羧酸和羟胺衍生物

相似化合物的比较

类似化合物

TAPI-1: TAPI-0 的结构类似物,对金属蛋白酶具有相似的抑制活性,但在体外稳定性更高.

GM6001: 另一种基于羟肟酸的抑制剂,对金属蛋白酶具有广谱活性.

This compound 的独特性

This compound 的独特之处在于它对 ADAM17 的高度特异性,以及它能够同时抑制多种金属蛋白酶。 这使其成为研究这些酶在各种生物过程和疾病中的复杂作用的宝贵工具 .

属性

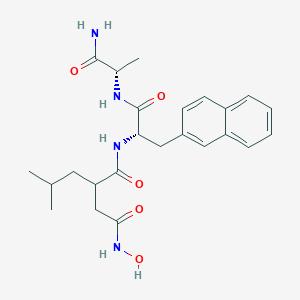

IUPAC Name |

N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4O5/c1-14(2)10-19(13-21(29)28-33)23(31)27-20(24(32)26-15(3)22(25)30)12-16-8-9-17-6-4-5-7-18(17)11-16/h4-9,11,14-15,19-20,33H,10,12-13H2,1-3H3,(H2,25,30)(H,26,32)(H,27,31)(H,28,29)/t15-,19?,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRCPLBFLOSEABN-VBSNWNEZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)NO)C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC2=CC=CC=C2C=C1)NC(=O)C(CC(C)C)CC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20931887 | |

| Record name | N~4~-Hydroxy-N~1~-{1-hydroxy-1-[(1-hydroxy-1-iminopropan-2-yl)imino]-3-(naphthalen-2-yl)propan-2-yl}-2-(2-methylpropyl)butanediimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20931887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143457-40-3 | |

| Record name | TAPI (inhibitor) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143457403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~4~-Hydroxy-N~1~-{1-hydroxy-1-[(1-hydroxy-1-iminopropan-2-yl)imino]-3-(naphthalen-2-yl)propan-2-yl}-2-(2-methylpropyl)butanediimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20931887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

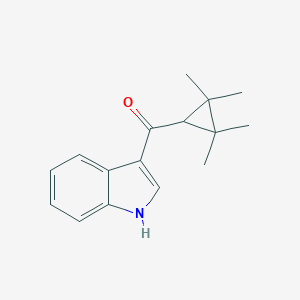

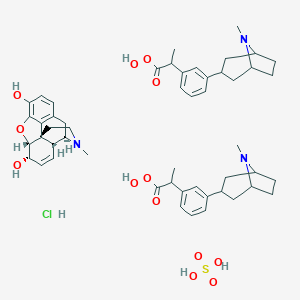

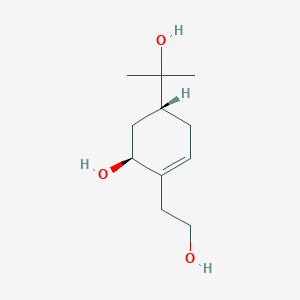

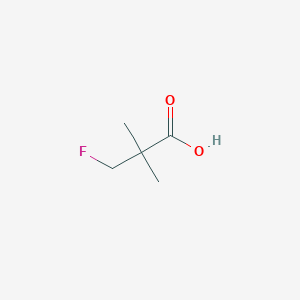

Feasible Synthetic Routes

Q1: What is the primary target of TAPI-0 and how does it interact with it?

A1: this compound primarily targets TACE/ADAM17, a membrane-bound metalloprotease [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]. It acts as a potent and selective inhibitor by binding to the catalytic domain of the enzyme, thereby preventing the cleavage of its substrates [, , , , , , , , , , , , , , , , , , , , , , , , , , , ].

Q2: What are the downstream effects of this compound's inhibition of TACE/ADAM17?

A2: TACE/ADAM17 inhibition by this compound leads to several downstream effects, including:

- Reduced shedding of TNF-α and other inflammatory mediators: This can attenuate inflammatory responses in various conditions, such as acute lung injury, neuroinflammation, and ischemia-reperfusion injury [, , , , , , ].

- Increased cell surface expression of TACE/ADAM17 substrates: This includes receptors like MerTK, TIM-3, TNFR1, and DR4, potentially enhancing signaling pathways and cellular responses [, , , , , , ].

- Modulation of immune cell function: this compound can impact macrophage chemotaxis, efferocytosis, and NK cell activity by altering the expression and shedding of relevant surface receptors [, , , , , ].

- Effects on adipocyte differentiation: By inhibiting TACE/ADAM17-mediated shedding of Pref-1, this compound can modulate adipocyte differentiation [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-5-[(3aS,5R,6R,6aS)-5-hydroxy-6-[(E,3S,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pent-4-enoic acid](/img/structure/B149676.png)

![Imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B149686.png)

![4-Methyl-3,4-dihydropyrido[2,3-B]pyrazine-1(2H)-carbaldehyde](/img/structure/B149699.png)